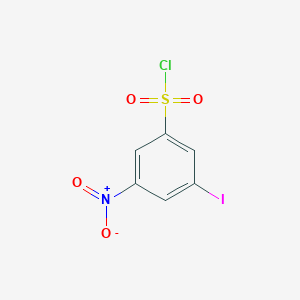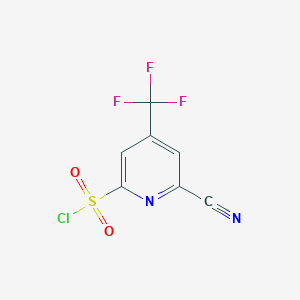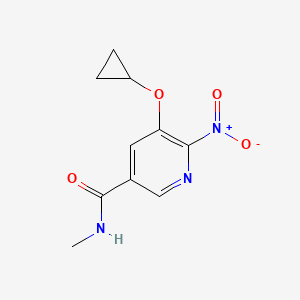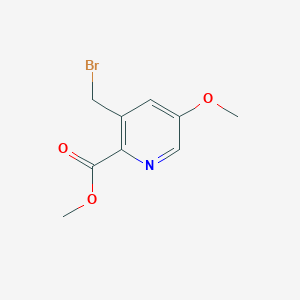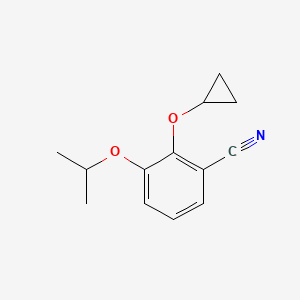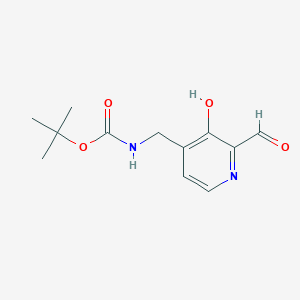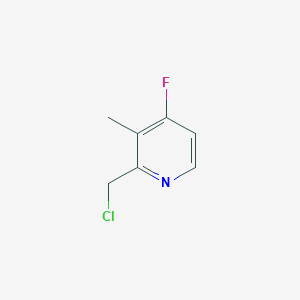
2-(Chloromethyl)-4-fluoro-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-fluoro-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chloromethyl group at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoro-3-methylpyridine typically involves the chloromethylation of 4-fluoro-3-methylpyridine. One common method includes the reaction of 4-fluoro-3-methylpyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at a temperature range of 0 to 10°C to control the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of triphosgene as a chlorinating agent in the presence of a solvent like toluene can improve the yield and purity of the final product .
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 3-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 4-fluoro-3-methylpyridine-2-carboxylic acid.
Reduction: Formation of 2-(chloromethyl)-4-fluoro-3-methylpiperidine.
科学研究应用
2-(Chloromethyl)-4-fluoro-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Acts as a probe for studying biological processes involving pyridine derivatives.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-fluoro-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-4-methylpyridine: Lacks the fluorine atom, which may reduce its binding affinity in certain applications.
2-(Chloromethyl)-4-fluoropyridine: Lacks the methyl group, which can affect its steric interactions with biological targets.
2-(Chloromethyl)-3-methylpyridine: Lacks the fluorine atom, potentially altering its electronic properties.
Uniqueness
2-(Chloromethyl)-4-fluoro-3-methylpyridine is unique due to the presence of both the fluorine and methyl groups, which can enhance its chemical reactivity and binding properties. The combination of these substituents allows for fine-tuning of the compound’s physicochemical and biological properties, making it a versatile tool in various research and industrial applications .
属性
分子式 |
C7H7ClFN |
|---|---|
分子量 |
159.59 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,4H2,1H3 |
InChI 键 |
KOYRDLRYWDIYBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


